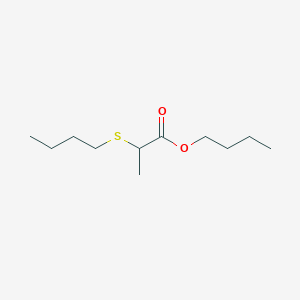
Butyl 2-(butylsulfanyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2-(butylsulfanyl)propanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents. This particular ester is derived from butyl alcohol and butylsulfanyl propanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl 2-(butylsulfanyl)propanoate can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of a catalyst. The general reaction involves heating butylsulfanyl propanoic acid with butyl alcohol in the presence of a mineral acid catalyst, such as sulfuric acid . The reaction is reversible and produces water as a byproduct.
Industrial Production Methods: In an industrial setting, the esterification process is optimized for higher yields. The reaction mixture is heated under reflux, and the water produced is continuously removed to drive the reaction towards ester formation. After the reaction is complete, the mixture is neutralized, washed, and fractionally distilled to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Butyl 2-(butylsulfanyl)propanoate can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent used to convert esters to alcohols.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
Scientific Research Applications
Butyl 2-(butylsulfanyl)propanoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug formulation and delivery systems.
Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in the manufacture of resins and coatings
Mechanism of Action
The mechanism of action of butyl 2-(butylsulfanyl)propanoate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release butyl alcohol and butylsulfanyl propanoic acid. These products can then interact with various biological pathways, potentially exerting antimicrobial or antifungal effects .
Comparison with Similar Compounds
Butyl propanoate: Similar in structure but lacks the sulfanyl group.
Ethyl acetate: Another ester with a similar functional group but different alkyl chains.
Methyl butyrate: An ester with a different alkyl group but similar ester functionality.
Uniqueness: Butyl 2-(butylsulfanyl)propanoate is unique due to the presence of the sulfanyl group, which can impart distinct chemical and biological properties compared to other esters .
Properties
CAS No. |
88802-62-4 |
|---|---|
Molecular Formula |
C11H22O2S |
Molecular Weight |
218.36 g/mol |
IUPAC Name |
butyl 2-butylsulfanylpropanoate |
InChI |
InChI=1S/C11H22O2S/c1-4-6-8-13-11(12)10(3)14-9-7-5-2/h10H,4-9H2,1-3H3 |
InChI Key |
MDFBTVVZESREEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(C)SCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















